REACTION_CXSMILES
|
[CH:1]([O-])=[O:2].[NH4+].[O-2].[Zn+2:6].[C:7]([C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1)([CH2:10][C:11]([CH3:14])([CH3:13])[CH3:12])([CH3:9])[CH3:8].C=O>>[Zn:6].[C:7]([C:15]1[CH:16]=[CH:17][C:18]([OH:21])=[CH:19][CH:20]=1)([CH2:10][C:11]([CH3:14])([CH3:13])[CH3:12])([CH3:8])[CH3:9].[CH2:1]=[O:2] |f:0.1,2.3,4.5,7.8|
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
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Name
|
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
|
[O-2].[Zn+2]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O.C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensate kept at 160° C.
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Type
|
TEMPERATURE
|
Details
|
the mixture was maintained at 160° to 170° C. for 1 hour
|
Duration
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1 h
|
Name
|
|
Type
|
product
|
Smiles
|
[Zn]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O.C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |